2,2,5-Trimethylhexane

C9H20

C9H20

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C9H20

C9H20

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water, g/100ml at 25 °C: 0.00002 (very poor)

Synonyms

Canonical SMILES

Solvent

2,2,5-Trimethylhexane can be used as a non-polar solvent in some scientific experiments []. Its low volatility and immiscibility with water make it suitable for specific applications. Compared to other common non-polar solvents like hexane, it has a slightly higher boiling point (109°C) and flash point (34°C) []. However, due to its limited availability and higher cost compared to other alkanes, its use as a solvent is not widespread.

Reference Compound

Due to its well-defined structure and readily available spectral data, 2,2,5-Trimethylhexane can be used as a reference compound in various analytical techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy [, ]. By comparing the retention times or spectral peaks of unknown samples with those of 2,2,5-Trimethylhexane, researchers can identify and characterize unknown compounds.

Organic Synthesis

In rare instances, 2,2,5-Trimethylhexane can be used as a starting material for organic synthesis. For example, researchers have explored its potential for the synthesis of specific polymers and functionalized alkanes through various chemical reactions [, ]. However, these applications are currently under development and not widely used in mainstream research.

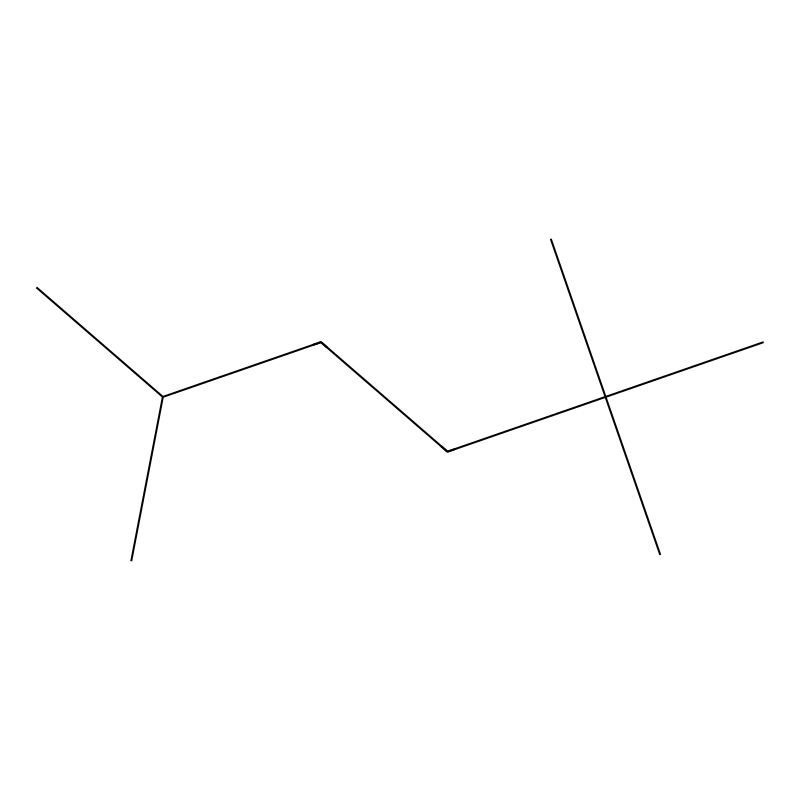

2,2,5-Trimethylhexane is a branched-chain alkane with the molecular formula and a molecular weight of approximately 128.26 g/mol. It is characterized by its structure, which includes three methyl groups attached to a hexane backbone. The compound is colorless to nearly colorless and has a pungent odor. It is known for its relatively low density of about 0.7 g/cm³ and exhibits a boiling point of approximately 123.6 °C at standard atmospheric pressure .

2,2,5-Trimethylhexane does not have a specific biological mechanism of action. It is a relatively inert molecule and is unlikely to interact significantly with biological systems.

- Flammability: Flammable liquid. Flash point (the lowest temperature at which vapors ignite) is around 34 °C.

- Toxicity: May be harmful if swallowed or inhaled. Limited data is available on specific toxicity, but it can cause irritation to skin and eyes [].

- Reactivity: Relatively unreactive, but can react with strong oxidizing agents [].

As a saturated hydrocarbon, 2,2,5-trimethylhexane primarily undergoes combustion reactions, producing carbon dioxide and water when burned in the presence of oxygen. The general reaction can be represented as follows:

Additionally, it can participate in halogenation reactions under UV light or heat, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), leading to the formation of haloalkanes .

2,2,5-Trimethylhexane can be synthesized through various methods:

- Alkylation of Hexane: This involves the alkylation of hexane with isobutylene in the presence of a catalyst.

- Catalytic Cracking: Derived from petroleum refining processes where larger hydrocarbons are broken down into smaller ones.

- Hydrocracking: This method utilizes hydrogen gas and catalysts to convert heavier fractions into lighter alkanes including 2,2,5-trimethylhexane .

This compound finds applications primarily as a solvent and in the formulation of fuels due to its favorable properties such as high octane rating. It is also used in research settings for studying hydrocarbon behavior and properties . Additionally, it serves as a standard reference compound in various analytical chemistry applications.

Interaction studies involving 2,2,5-trimethylhexane have primarily focused on its toxicological effects rather than pharmacological interactions. The compound's interaction with biological systems has shown potential renal toxicity, indicating that it may affect kidney function when ingested or inhaled over prolonged periods . Further research is needed to fully understand its interactions at the cellular level.

Several compounds share structural similarities with 2,2,5-trimethylhexane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyloctane | Contains one methyl group on an octane chain. | |

| 3-Methylheptane | Has a methyl group on the third carbon of heptane. | |

| 2,3-Dimethylhexane | Contains two methyl groups at positions two and three on hexane. | |

| 3-Ethylpentane | Features an ethyl group on the third carbon of pentane. |

Uniqueness: What sets 2,2,5-trimethylhexane apart from these compounds is its specific branching pattern with three methyl groups at positions two and five of the hexane chain. This unique structure contributes to its distinct physical properties and potential applications in various fields.

Physical Description

XLogP3

Boiling Point

150.8 °C

Flash Point

Vapor Density

Density

LogP

Melting Point

-51 °C

UNII

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H304 (19.15%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (17.02%): Causes skin irritation [Warning Skin corrosion/irritation];

H336 (17.02%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H411 (17.02%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 25 °C: 0.59

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

111-84-2